5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one
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Overview
Description
5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features both tetrazole and imidazopyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one typically involves the formation of the tetrazole ring followed by the construction of the imidazopyridazine core. One common method includes the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then subjected to cyclization reactions to form the imidazopyridazine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tetrazole derivatives .
Scientific Research Applications
5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione: A compound with similar tetrazole functionality but different core structure.
2,5-Di(2H-tetrazol-5-yl)terephthalic acid: Another tetrazole-containing compound with distinct applications in materials science.
Uniqueness
5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is unique due to its combination of tetrazole and imidazopyridazine moieties, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8N8O |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-methyl-5-(2H-tetrazol-5-ylmethyl)imidazo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H8N8O/c1-15-4-9-5-2-10-16(8(17)7(5)15)3-6-11-13-14-12-6/h2,4H,3H2,1H3,(H,11,12,13,14) |
InChI Key |
OBCKPGUPGVDNQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(N=C2)CC3=NNN=N3 |
Origin of Product |
United States |
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